molecular formula C20H29N7O6 B12338446 (E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

Cat. No.: B12338446
M. Wt: 463.5 g/mol
InChI Key: RGLAILSGZHIXNG-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinane ring, a pyrimidinylpiperazine moiety, and an enedioic acid group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazinane ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrimidinylpiperazine moiety: This can be achieved through nucleophilic substitution reactions.

    Attachment of the enedioic acid group: This step may involve esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione apart is its combination of a triazinane ring, a pyrimidinylpiperazine moiety, and an enedioic acid group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C20H29N7O6

Molecular Weight

463.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C16H25N7O2.C4H4O4/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15;5-3(6)1-2-4(7)8/h4-6,19H,2-3,7-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

RGLAILSGZHIXNG-WLHGVMLRSA-N

Isomeric SMILES

CN1C(=O)CNN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1C(=O)CNN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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